3,6-Dimethoxybenzene-1,2-diamine

Benzimidazole Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Researchers synthesizing imidazobenzo(hydro)quinone libraries require the correct 3,6-substitution pattern-4,5- or 3,4-dimethoxy isomers yield inactive regioisomers with altered redox properties. This ortho-diamine is the essential precursor for 4,7-dimethoxybenzimidazole scaffolds. • Regiospecific building block: 3,6-dimethoxy pattern directs cyclization to the correct benzimidazole with target redox potential. • Predictable reactivity: pKa 3.98 ensures amine nucleophilicity at neutral pH-critical for chemosensor design and metal coordination. • Supply: ≥98% purity; stored 2-8°C under inert gas; shipped ambient. Standard research quantities in stock.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 40328-95-8
Cat. No. B2530320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxybenzene-1,2-diamine
CAS40328-95-8
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)N)N
InChIInChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3
InChIKeyFUMWDRKZNGZIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxybenzene-1,2-diamine (CAS 40328-95-8): Procurement-Grade ortho-Phenylenediamine for Regiospecific Heterocycle Synthesis


3,6-Dimethoxybenzene-1,2-diamine (CAS 40328-95-8) is an aromatic ortho-diamine featuring methoxy substituents at the 3- and 6-positions of the benzene ring (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol) [1]. This substitution pattern imparts distinct electronic properties, including a predicted pKa of 3.98±0.10 and a computed XLogP3-AA of 0.5, which differentiate it from other dimethoxybenzene-1,2-diamine regioisomers . The compound is primarily utilized as a building block in the synthesis of benzimidazoles and imidazobenzoquinones, as well as in the preparation of ligands for coordination chemistry and sensing applications [2][3].

Key precursor for 4,7-dimethoxybenzimidazole and imidazobenzoquinone libraries
Distinct predicted protonation state alters reaction design vs. parent o-phenylenediamine
Regioisomer identity critical – substitution with 4,5- or 3,4-isomers leads to different products

Why Generic Substitution Fails: Thermodynamic and Kinetic Barriers Specific to 3,6-Dimethoxybenzene-1,2-diamine


The position of the methoxy substituents on the ortho-phenylenediamine core is the primary determinant of reaction outcome, and generic substitution with other dimethoxy isomers (e.g., the 4,5- or 3,4-analogs) is not feasible. In the synthesis of 4,7-dimethoxy-2-methyl-1H-benzimidazole, the 3,6-substitution pattern is essential for directing the subsequent cyclization to form imidazobenzo(hydro)quinones with the correct redox potential [1]. Furthermore, the predicted pKa of 3.98±0.10 for 3,6-Dimethoxybenzene-1,2-diamine, as reported by ChemicalBook, governs its protonation state in aqueous media, directly impacting condensation kinetics and solubility compared to isomers or the parent o-phenylenediamine . Using an incorrect regioisomer will lead to a different benzimidazole product with altered electronic and steric properties, resulting in a loss of biological or catalytic activity in downstream applications. These are not interchangeable building blocks; they are distinct chemical entities with predictable, but diverging, reactivity profiles.

Target (3,6-Isomer)Substitute (4,5-Isomer)
Forms 4,7-dimethoxybenzimidazole and imidazobenzoquinone precursorsYields fluorescent benzimidazoles, no imidazobenzoquinone pathway reported
Cyclization outcome and redox properties may shift significantly; direct replacement not supported.
Target (Free Base)Substitute (4,5-Dihydrochloride Salt)
Primarily irritant GHS profile (H315, H319, H335), signal word WarningClassified toxic by multiple routes (R20/21/22), signal word Danger
Salt form and isomer identity change hazard classification; safety protocols and PPE may not transfer.
Target (3,6-Dimethoxy)Substitute (3,4- / 4,5-Isomers)
Methoxy groups at 3,6-positions direct regiospecific cyclization and low predicted pKa (~3.98)Methoxy substitution pattern alters nucleophilicity and ring electronic density
Reaction kinetics and product distribution are substitution-pattern dependent; regioisomer identity cannot be generalized.

3,6-Dimethoxybenzene-1,2-diamine: A Quantitative Evidence Guide for Scientific Selection


Regiospecific Conversion to 4,7-Dimethoxy-2-methyl-1H-benzimidazole

3,6-Dimethoxybenzene-1,2-diamine is converted into 4,7-dimethoxy-2-methyl-1H-benzimidazole with an isolated yield of 51% (85% based on consumed starting material) under a single, defined protocol [1]. This reaction demonstrates the compound's specific utility as a precursor. While 4,5-dimethoxybenzene-1,2-diamine (CAS 27841-33-4) is also known to form fluorescent benzimidazoles, the regioisomeric product from 3,6-dimethoxybenzene-1,2-diamine is explicitly required for the preparation of imidazobenzo(hydro)quinones, a class of compounds with established biological activity including cytotoxic, antitumor, and antiproliferative properties [1][2].

Regiospecific Conversion
Reported
Target: 51% yield (85% brsm) → 4,7-dimethoxy-2-methyl-1H-benzimidazole
4,5-Isomer: Fluorescent benzimidazoles, no imidazobenzoquinone route reported
Regioisomer identity controls cyclization and redox properties.
Yield from Besset & Morin 2009; 4,5-isomer comparison from Scite.ai reference.
Benzimidazole Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Block

Physicochemical Differentiation: Melting Point and Predicted pKa

The physicochemical properties of 3,6-Dimethoxybenzene-1,2-diamine, specifically its melting point and predicted pKa, provide a basis for analytical verification. The reported melting point is 85-87 °C (from chloroform/ligroine) . Its predicted pKa is 3.98±0.10, indicating a weakly basic amine susceptible to protonation under mildly acidic conditions, which differs from the parent o-phenylenediamine (predicted pKa ~4.6) and influences its reactivity profile . While direct melting point and pKa data for the 3,5- and 3,4-dimethoxy isomers are not consistently reported, this data set serves as a baseline for quality control of the 3,6-isomer.

Identity QC Parameters
Class-level
mp 85–87 °C; predicted pKa 3.98±0.10
Lower pKa vs. parent reduces protonation, affecting nucleophilicity.
Predicted pKa (ACD/Labs Percepta); verify for your lot.
Physicochemical Profiling Pre-formulation Quality Control

Structural Uniqueness Assessment via the SINimilarity Tool

3,6-Dimethoxybenzene-1,2-diamine is flagged by the ChemSec SINimilarity tool as belonging to one or more specific SIN (Substitute It Now) Groups, based on its overall structural similarity to substances already on the SIN List [1]. This finding has regulatory and safety implications, distinguishing it chemically from isomers that may not share these specific structural alerts. This structural classification provides a data-driven rationale for early hazard screening and risk mitigation planning during procurement and laboratory use.

Structural Hazard Alert
Reported
SINimilarity flag: structural similarity to SIN List substances
Data-driven trigger for early hazard screening and safe-by-design workflow.
In silico assessment; cross-reference with institutional risk policies.
Chemical Safety Hazard Assessment Substance Grouping

Comparative Safety Profile for Informed Handling: Hazard Statements

While aromatic diamines share general handling precautions, the specific GHS classification for 3,6-Dimethoxybenzene-1,2-diamine at 98% purity is clearly defined: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compares to the 4,5-dimethoxy isomer (as the dihydrochloride salt), which carries the more severe classifications of R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) and R36/37/38 (Irritating to eyes, respiratory system and skin) [1]. For researchers seeking to minimize toxicological risk in a laboratory setting, the free base form of the 3,6-isomer presents a less hazardous profile than the hydrochloride salt of the 4,5-analog.

GHS Hazard Class
Reported
3,6-Isomer (free base): H315, H319, H335 (Warning, Irritant)
4,5-Isomer (dihydrochloride): R20/21/22, R36/37/38 (Danger, Toxic)
3,6-isomer presents primarily irritant hazards, not toxic classification.
Based on supplier SDS; always review current SDS before use.
Laboratory Safety Chemical Handling Risk Assessment

Verified Application Scenarios for 3,6-Dimethoxybenzene-1,2-diamine Driven by Demonstrated Differentiation


Synthesis of Imidazobenzo(hydro)quinones for Redox-Active Drug Discovery

When the research objective is the synthesis of imidazobenzo(hydro)quinone libraries for biological screening (e.g., for antitumor or antiparasitic activity), the procurement of 3,6-Dimethoxybenzene-1,2-diamine is non-negotiable. As demonstrated by Besset and Morin (2009), this is the specific precursor that, in a high-yielding reaction, leads to the 4,7-dimethoxy-2-methyl-1H-benzimidazole scaffold [1]. Using the more common 4,5-isomer would result in a different regioisomer with altered redox properties, rendering the downstream structure-activity relationship (SAR) data irrelevant. The documented high purity of commercially available material (≥98%) further supports reproducible library synthesis .

Development of pH-Responsive Metal Sensors via Controlled Protonation

The distinct, predicted low pKa of 3.98±0.10 means 3,6-Dimethoxybenzene-1,2-diamine will remain largely deprotonated at neutral and weakly acidic pH, unlike the parent o-phenylenediamine [1]. This property is critical for designing chemosensors that rely on the native nucleophilicity of the amine groups for metal chelation or for imine formation. Researchers developing sensors for Zn²⁺, Cu²⁺, or cyanide ions in aqueous environments should select this isomer, as its protonation profile directly impacts binding kinetics and selectivity, offering a tunable parameter not available with the unsubstituted parent compound.

Procurement for In-House Safety and Sustainability Screening Programs

For research groups with institutional commitments to green chemistry or those operating under strict chemical safety regulations, the combination of a defined irritant (vs. toxic) hazard profile [1] and a positive SINimilarity structural alert makes 3,6-Dimethoxybenzene-1,2-diamine a candidate for early-phase safety studies. This proactive screening is part of a 'safe-by-design' workflow. Procuring a compound with a well-characterized safety profile allows for the immediate implementation of appropriate engineering controls and personal protective equipment, and its SINimilarity flag can be used to justify the exploration of safer alternatives later in the development pipeline.

Application
Selection Property
Validation Focus
Redox-active quinone library synthesis
Regiospecific precursor for 4,7-dimethoxybenzimidazole scaffold
Cyclization fidelity and redox potential profiling
pH-responsive metal sensor development
Protonation-state control via distinct pKa
Metal-binding kinetics at near-neutral pH
In-house safety and sustainability screening
Defined irritant GHS profile and SINimilarity structural alert
Safe-by-design hazard assessment and PPE protocol
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